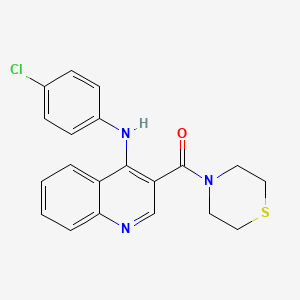
(4-((4-氯苯基)氨基)喹啉-3-基)(硫代吗啉)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a complex organic compound that features a quinoline core structure
科学研究应用
(4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or nickel, and may involve high temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to isolate the pure compound.
化学反应分析
Types of Reactions
(4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
作用机制
The mechanism of action of (4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Quinoline derivatives: These compounds share the quinoline core structure and may have similar biological activities.
Thiomorpholine derivatives: These compounds contain the thiomorpholine moiety and may exhibit similar chemical reactivity.
Uniqueness
(4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
生物活性
(4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is a synthetic compound that has garnered attention for its potential biological activities. The unique structure, which includes a quinoline core and a thiomorpholine moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features several key structural components:
- Quinoline Core : Known for its pharmacological properties.
- Chlorophenyl Group : Imparts lipophilicity and may enhance bioactivity.
- Thiomorpholine Moiety : Contributes to the compound's unique chemical behavior.
The biological activity of (4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated several areas where this compound may exhibit significant biological activity:
Anticancer Activity
Studies have shown that quinoline derivatives possess anticancer properties. For instance, compounds similar to (4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have demonstrated:
- Inhibition of cell proliferation in various cancer cell lines.
- Induction of apoptosis , suggesting a mechanism for anticancer efficacy.
Antimicrobial Properties
The presence of the chlorophenyl group may enhance the compound's antimicrobial activity. Preliminary studies indicate that it could be effective against a range of bacterial strains, potentially serving as a lead compound for antibiotic development.
Genotoxicity Studies
Research into the genotoxic effects of related compounds has been conducted using assays such as:
- Chromosome Aberration Tests
- Micronucleus Assays
These studies are critical for assessing the safety profile of (4-((4-Chlorophenyl)amino)quinolin-3-yl)(thiomorpholino)methanone in therapeutic applications.
Data Summary and Findings
Case Studies
- Anticancer Efficacy : A study evaluating similar quinoline derivatives showed promising results in reducing tumor size in xenograft models. The mechanism was linked to apoptosis induction via mitochondrial pathways.
- Antimicrobial Testing : In vitro assays demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
属性
IUPAC Name |
[4-(4-chloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3OS/c21-14-5-7-15(8-6-14)23-19-16-3-1-2-4-18(16)22-13-17(19)20(25)24-9-11-26-12-10-24/h1-8,13H,9-12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPPKUSJWMQSML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














